3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-cyclopentyl-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7-6-9(10)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJGQUDVFBXPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1 Cyclopentyl 5 Methyl 1h Pyrazole
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway. For 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole, the analysis focuses on the robust pyrazole (B372694) core and the strategic placement of its substituents.
Disconnection Strategies for the Pyrazole Ring Formation
The most common and classical synthesis of the pyrazole ring involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. nih.govbeilstein-journals.org This approach forms the basis of the primary retrosynthetic disconnection for the target molecule. The disconnection of the two C-N bonds within the pyrazole ring logically breaks the molecule down into two key synthons:
A cyclopentylhydrazine (B1295993) synthon, which provides the N1-cyclopentyl group.
A four-carbon synthon containing the C3, C4, and C5 atoms, along with the methyl group and a precursor for the bromo group.
This disconnection is illustrated in the following table:
| Target Molecule | Key Disconnections | Resulting Synthons |
| This compound | C3-N2 and C5-N1 | Cyclopentylhydrazine and a C4 dielectrophile with methyl and bromo (or precursor) groups. |
Strategic Introduction of Bromo, Methyl, and Cyclopentyl Moieties
The regiochemistry of the final product is dictated by the nature of the precursors and the timing of the introduction of each substituent.
Cyclopentyl Moiety : This group is most conveniently introduced by using cyclopentylhydrazine as the starting hydrazine component. This ensures its placement on the N1 position of the pyrazole ring from the outset.
Methyl Moiety : The C5-methyl group originates from the three-carbon backbone precursor. A precursor containing a terminal acetyl group (-COCH₃) will typically yield a 5-methylpyrazole when reacted with a substituted hydrazine, depending on the reaction conditions and the nature of the other electrophilic site.
Bromo Moiety : The introduction of the bromo group at the C3 position requires a specific strategy. Direct electrophilic bromination of an N-substituted pyrazole typically occurs at the more electron-rich C4 position. nih.gov Therefore, direct bromination of 1-cyclopentyl-5-methyl-1H-pyrazole is unlikely to yield the desired C3 isomer selectively. A more robust strategy involves installing a different functional group at the C3 position that can later be converted to a bromo group. An amino group is an excellent precursor for this transformation via a Sandmeyer-type reaction. This leads to a more refined retrosynthetic plan where the immediate precursor to the target molecule is 3-amino-1-cyclopentyl-5-methyl-1H-pyrazole.
This refined analysis suggests a synthetic pathway that first constructs the aminopyrazole ring, followed by the conversion of the amino group to the bromo group.
Established Synthetic Routes for Pyrazole Derivatives
The forward synthesis, guided by the retrosynthetic analysis, relies on well-established methods for constructing substituted pyrazoles. The key step is the cyclocondensation reaction to form the heterocyclic ring.
Cyclocondensation Reactions Utilizing Hydrazines and Carbonyl Systems
The reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent is the cornerstone of pyrazole synthesis, a method first discovered by Ludwig Knorr in 1883. nih.govmdpi.com This reaction can be adapted to use various carbonyl precursors to achieve the desired substitution pattern.
The classic Knorr pyrazole synthesis involves the reaction of a β-diketone with a hydrazine. nih.govnih.govmdpi.com While this is a general method, the synthesis of the key intermediate, 3-amino-1-cyclopentyl-5-methyl-1H-pyrazole, is efficiently achieved using a β-ketonitrile, which acts as a synthetic equivalent of a 1,3-dicarbonyl compound.
The reaction of cyclopentylhydrazine with acetoacetonitrile (3-oxobutanenitrile) proceeds via initial condensation at the more electrophilic ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the target aminopyrazole.
Reaction Scheme: Synthesis via β-Ketonitrile
| Reactant 1 | Reactant 2 | Product |
|---|
This aminopyrazole can then be converted to the final 3-bromo product. The diazotization of the 3-amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a bromide salt (e.g., copper(I) bromide), results in the regioselective formation of this compound.
An alternative and powerful method for synthesizing aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles that contain a leaving group at the β-position. chim.itmdpi.com This approach provides a direct route to the required 3-amino-1-cyclopentyl-5-methyl-1H-pyrazole intermediate.
A suitable precursor, such as 3-aminocrotononitrile (B73559) or other β-substituted crotononitriles (e.g., with an alkoxy or thioalkoxy leaving group), can be reacted with cyclopentylhydrazine. The reaction mechanism typically involves a Michael-type addition of the hydrazine, followed by cyclization and elimination of the leaving group to form the aromatic pyrazole ring. nih.gov
Reaction Scheme: Synthesis via α,β-Unsaturated Nitrile
| Reactant 1 | Reactant 2 | Product |
|---|
As with the previous method, the resulting aminopyrazole serves as the immediate precursor to the final product via the Sandmeyer reaction, as detailed in the table below.
Final Transformation Step
| Starting Material | Reagents | Final Product |
|---|
This two-step sequence, involving the initial formation of a 3-aminopyrazole (B16455) followed by a Sandmeyer reaction, represents a reliable and regioselective strategy for the synthesis of this compound.
β-Enaminone Precursors
β-Enaminones are highly versatile building blocks in organic synthesis due to their dual nucleophilic and electrophilic character. researchgate.net They serve as valuable precursors for a wide range of heterocyclic compounds, including pyrazoles. researchgate.netnih.gov The typical synthesis of β-enaminones involves the condensation reaction between 1,3-dicarbonyl compounds and primary amines. researchgate.net
For pyrazole synthesis, a β-enaminone can react with a hydrazine derivative. The reaction proceeds via an initial addition of the hydrazine to the enaminone double bond, followed by cyclization and elimination of dimethylamine (B145610) and water to yield the pyrazole ring. nih.gov This methodology has been successfully applied to create complex structures, such as fused pyrazoloazines. For instance, the acid-catalyzed reaction of an enaminone with 5-aminopyrazole can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov This highlights the utility of enaminones in constructing elaborate heterocyclic systems based on a pyrazole core.
1,3-Dipolar Cycloaddition Reactions
One of the most powerful and widely used methods for constructing five-membered heterocyclic rings, including pyrazoles, is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves the cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, which is usually an alkyne or an alkyne equivalent. nih.govorganic-chemistry.org
The Huisgen [3+2] cycloaddition provides a regioselective route to substituted pyrazoles. For example, nitrile imines, often generated in situ from hydrazonyl chlorides, react with alkynes to yield 1,3,5-trisubstituted pyrazoles. rsc.org To overcome issues with the availability or reactivity of some alkynes, alkyne surrogates like α-bromocinnamaldehyde can be employed, which undergo cycloaddition followed by an elimination step to yield the aromatic pyrazole ring. nih.gov
Green chemistry principles have also been applied to these reactions. A simple and eco-friendly method involves the 1,3-dipolar cycloaddition of phenyl hydrazones with benzoquinone under mild basic conditions at room temperature, avoiding the formation of unwanted byproducts. pdeaamcollege.edu.in
| Reaction Type | Reactants | Key Features | Reference |
| Huisgen Cycloaddition | Nitrile Imines + Alkyne Surrogates | Regioselective; forms tetrasubstituted pyrazoles. | nih.gov |
| In situ Diazo Cycloaddition | N-tosylhydrazones + Bromovinyl Acetals | Regioselective; uses alkyne surrogates. | organic-chemistry.org |
| Green Cycloaddition | Phenyl hydrazones + Benzoquinone | Room temperature; mild basic conditions; eco-friendly. | pdeaamcollege.edu.in |
Transition Metal-Catalyzed Coupling Reactions for Pyrazole Formation
Transition metal catalysis offers efficient pathways for the formation and functionalization of pyrazole rings. While many methods focus on the C-H functionalization of a pre-formed pyrazole ring, rsc.orgresearchgate.net some transition-metal-catalyzed reactions are designed for the initial construction of the heterocyclic core.
A notable example is a formal [2+2+1] multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes. nih.gov This process involves an oxidation-induced N-N bond reductive elimination from a diazatitanacyclohexadiene intermediate, which is generated from the coupling of an alkyne and a nitrile with the titanium complex. This method provides a practical and straightforward route to multisubstituted pyrazoles. nih.gov
Multicomponent Reactions for Pyrazole Synthesis
Multicomponent reactions (MCRs) have become increasingly popular in medicinal and pharmaceutical chemistry due to their high efficiency, atom economy, and operational simplicity. mdpi.comacs.org MCRs allow for the synthesis of complex molecules, such as substituted pyrazoles, in a one-pot process from three or more starting materials, which reduces waste and saves time. mdpi.combeilstein-journals.org
Various MCRs have been developed for pyrazole synthesis. These often involve the in situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov For example, a four-component reaction of aldehydes, β-ketoesters, hydrazine hydrate, and malononitrile (B47326) can produce highly substituted pyrano[2,3-c]pyrazoles in an aqueous medium. mdpi.com The versatility of MCRs enables the creation of a diverse library of pyrazole derivatives by simply varying the starting components. acs.orgacs.org
| MCR Type | Components | Catalyst/Conditions | Product Type | Reference |
| Four-component | Aldehydes, Hydrazine, β-ketoesters, Malononitrile | Piperidine, Aqueous medium, RT | Pyrano[2,3-c]pyrazoles | mdpi.com |
| Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP, Room Temperature | Thiazole-linked pyrazoles | acs.org |
| Four-component | 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Et2NH, Water, RT | Pyrazole-dimedone derivatives | mdpi.com |
Green Chemistry Approaches and Catalysis in Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods for pyrazole derivatives. nih.govresearchgate.net These approaches focus on minimizing environmental impact by using eco-friendly solvents, renewable energy sources, and recyclable catalysts. nih.govbenthamdirect.com
Aqueous methods are particularly attractive, and numerous pyrazole syntheses have been developed using water as the solvent. thieme-connect.comthieme-connect.com These reactions are often facilitated by catalysts that are stable and active in aqueous media, such as CeO2/SiO2 or cetyltrimethylammonium bromide (CTAB). thieme-connect.com Solvent-free reactions, assisted by microwave or ultrasonic irradiation, also represent a key green strategy, often leading to higher yields and shorter reaction times. benthamdirect.com The use of recyclable catalysts is another important aspect, ensuring that the process is both economically and environmentally sustainable. nih.govresearchgate.net
Proposed Synthetic Pathways for this compound
Synthesizing the specific target molecule, this compound, requires a two-stage approach: first, the formation of the 1-cyclopentyl-5-methyl-1H-pyrazole core, and second, the regioselective introduction of a bromine atom at the C-3 position.
A plausible and efficient route for the pyrazole core involves the well-established Knorr pyrazole synthesis. This would involve the condensation of cyclopentylhydrazine with an appropriate 1,3-dicarbonyl compound. To install the 5-methyl group regioselectively, an unsymmetrical dicarbonyl precursor such as 1,1-diethoxy-2-butanone could be used. The reaction with cyclopentylhydrazine would lead to the formation of 1-cyclopentyl-5-methyl-1H-pyrazole.
Strategies for Regioselective Bromination of the Pyrazole Ring
The direct electrophilic bromination of a pyrazole ring typically occurs at the C-4 position, which is the most electron-rich and sterically accessible position. researchgate.net The reactivity of the C-H bonds in the pyrazole ring generally follows the order C-4 > C-5 >> C-3, making direct substitution at C-3 challenging. nih.gov Therefore, a regioselective strategy is necessary to introduce the bromine atom at the desired C-3 position.
One of the most effective strategies involves the use of a pyrazolone (B3327878) intermediate. This approach circumvents the issue of C-4 reactivity. The proposed pathway is as follows:
Formation of Pyrazolone : Cyclopentylhydrazine is reacted with a β-ketoester, such as ethyl acetoacetate (B1235776). This condensation-cyclization reaction regioselectively yields 1-cyclopentyl-5-methyl-1H-pyrazol-3(2H)-one.
Dehydroxyhalogenation : The resulting pyrazolone (which exists in tautomeric equilibrium with its 3-hydroxy-pyrazole form) is then treated with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of PBr₃/PBr₅. researchgate.net This reaction replaces the hydroxyl group with a bromine atom, affording the target compound, this compound.
This dehydroxyhalogenation of pyrazolones is a well-established and reliable method for the synthesis of 3/5-halogenated pyrazoles, offering excellent control over the regioselectivity of the bromination. researchgate.net Alternative methods, such as Sandmeyer-type reactions starting from a 3-aminopyrazole precursor, could also be considered for achieving the desired regiochemistry. google.com
Approaches for N-Cyclopentylation
The introduction of the cyclopentyl group onto the nitrogen atom of the pyrazole ring is a key synthetic step that can be achieved either by starting with cyclopentylhydrazine or by N-alkylation of a pre-formed pyrazole ring.
Reaction with Cyclopentylhydrazine : One of the most direct methods for constructing the N-cyclopentyl pyrazole system is through the cyclocondensation reaction of cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound. This approach, a variation of the Knorr pyrazole synthesis, builds the pyrazole ring with the N-1 substituent already in place. The choice of the 1,3-dicarbonyl precursor is critical as it determines the substitution pattern at the C-3 and C-5 positions of the final product.
N-Alkylation of a Pyrazole Intermediate : An alternative strategy involves the direct alkylation of a 3-bromo-5-methyl-1H-pyrazole intermediate. This reaction typically proceeds by deprotonating the pyrazole nitrogen with a base to form a pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic cyclopentyl source. semanticscholar.org Common alkylating agents for this purpose include cyclopentyl halides (e.g., cyclopentyl bromide) or cyclopentyl tosylate. The reaction is often performed in the presence of a base such as sodium hydride, potassium carbonate, or potassium tert-butoxide in a suitable aprotic solvent. semanticscholar.orgresearchgate.net Phase-transfer catalysis has also been employed for the N-alkylation of pyrazoles, offering a method that can sometimes be performed without a solvent. researchgate.net Another approach uses trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst to achieve N-alkylation. semanticscholar.org
The regioselectivity of N-alkylation can be an issue with unsymmetrically substituted pyrazoles, potentially yielding a mixture of N-1 and N-2 alkylated isomers. However, the steric hindrance of the substituents on the pyrazole ring can often favor the formation of one regioisomer over the other. researchgate.net
| N-Cyclopentylation Method | Key Reagents | General Principle |
| Cyclocondensation | Cyclopentylhydrazine, 1,3-Dicarbonyl Compound | Forms the N-substituted pyrazole ring in a single step. |
| Direct N-Alkylation | 3-Bromo-5-methyl-1H-pyrazole, Cyclopentyl Halide/Tosylate, Base | Adds the cyclopentyl group to a pre-existing pyrazole ring. semanticscholar.org |
| Acid-Catalyzed Alkylation | Pyrazole Intermediate, Cyclopentyl Trichloroacetimidate, Brønsted Acid | Utilizes an acid catalyst to facilitate the N-alkylation reaction. semanticscholar.org |
Introduction of the Methyl Group at the C-5 Position
The methyl group at the C-5 position of the pyrazole ring is almost universally incorporated by using a starting material that already contains the required methyl functionality. In the context of the Knorr pyrazole synthesis, this is achieved by selecting a 1,3-dicarbonyl compound that has a terminal methyl group. nih.gov
The most common and readily available precursor for this purpose is acetylacetone (B45752) (also known as 2,4-pentanedione). When acetylacetone reacts with a substituted hydrazine (such as cyclopentylhydrazine), the cyclocondensation reaction leads to the formation of a 3,5-dimethylpyrazole. To achieve the desired 5-methyl substitution pattern for the target compound, a dicarbonyl precursor with one methyl group and another functional group that can be converted to bromide is required. For instance, reacting cyclopentylhydrazine with 3-bromo-2,4-pentanedione would directly yield the this compound skeleton.
Alternatively, precursors like ethyl acetoacetate can be used, which upon reaction with hydrazine, form pyrazolone intermediates that can be further modified. nih.gov However, for the direct synthesis of 5-methylpyrazoles, acetylacetone and its derivatives are the most straightforward choices. nih.gov
Sequential Functionalization and Ring Closure Strategies
The synthesis of this compound is typically achieved through a multi-step sequence that combines ring formation with functional group installation. The classical and most versatile method for forming the pyrazole ring is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com The specific sequence of functionalization can be varied.
Strategy A: Pre-Bromination of the Dicarbonyl Precursor
This approach involves the reaction of cyclopentylhydrazine with a pre-functionalized dicarbonyl compound, specifically 3-bromo-2,4-pentanedione.
Bromination of Acetylacetone : Acetylacetone is first brominated at the C-3 position to yield 3-bromo-2,4-pentanedione.
Cyclocondensation : The resulting 3-bromo-2,4-pentanedione is then reacted with cyclopentylhydrazine. The condensation proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring, yielding this compound directly. This one-pot synthesis from the diketone and hydrazine is often efficient. organic-chemistry.org
Strategy B: Post-Bromination of the Pyrazole Ring
This strategy involves first forming the 1-cyclopentyl-5-methyl-1H-pyrazole ring and then introducing the bromine atom in a subsequent step.
Synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazole : This intermediate can be synthesized via the condensation of cyclopentylhydrazine with a suitable diketone that leads to a methyl group at C-5. An alternative route involves reacting a primary amine (cyclopentylamine) with an amination reagent and a 1,3-diketone like 2,4-pentanedione to form the N-substituted pyrazole. nih.gov
Regioselective Bromination : The 1-cyclopentyl-5-methyl-1H-pyrazole is then subjected to electrophilic bromination. Reagents such as N-Bromosuccinimide (NBS) or elemental bromine are commonly used. researchgate.net The directing effects of the existing substituents (the N-1 cyclopentyl and C-5 methyl groups) will influence the position of bromination. While pyrazoles often undergo bromination at the C-4 position, reaction conditions can be optimized to favor substitution at the C-3 position. researchgate.netresearchgate.net
| Synthetic Step | Strategy A | Strategy B |
| Step 1 | Bromination of 2,4-pentanedione | Synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole |
| Step 2 | Cyclocondensation with cyclopentylhydrazine | Regioselective bromination to install bromine at C-3 |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the final product and any synthetic intermediates is crucial for obtaining a compound of high purity. The techniques employed depend on the physical properties of the compounds, such as their polarity, solubility, and crystallinity.
Crystallization/Recrystallization : This is a primary method for purifying solid pyrazole derivatives. jetir.org The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or mixtures with water or hexane) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.netcdnsciencepub.com For pyrazoles that can form salts, purification can be achieved by forming an acid addition salt, crystallizing it, and then neutralizing it to regenerate the pure pyrazole. google.com
Column Chromatography : This is a highly versatile technique used to separate compounds based on their differential adsorption to a stationary phase. For pyrazole derivatives, silica (B1680970) gel is the most common stationary phase. rsc.orgorientjchem.orgnih.gov A solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is chosen to effectively separate the desired product from byproducts and unreacted starting materials. rsc.org For basic pyrazole compounds, the silica gel may be deactivated with a base like triethylamine (B128534) to prevent the compound from irreversibly binding to the acidic silica. researchgate.net
Extraction : Liquid-liquid extraction is frequently used during the work-up of the reaction mixture. This separates the product from inorganic salts and other water-soluble or acid/base-soluble impurities. The product, dissolved in an organic solvent, is washed with water, aqueous acid, or aqueous base as needed.
High-Performance Liquid Chromatography (HPLC) : For high-purity requirements or for separating challenging mixtures, reverse-phase HPLC can be employed. This method uses a nonpolar stationary phase (like C-18 silica) and a polar mobile phase (such as acetonitrile/water). researchgate.netsielc.com
The choice and sequence of these techniques are tailored to the specific properties of the intermediates and the final this compound product.
Chemical Reactivity and Transformation of 3 Bromo 1 Cyclopentyl 5 Methyl 1h Pyrazole
Reactivity of the Pyrazole (B372694) Nucleus
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms. This arrangement leads to a unique electron distribution that governs its susceptibility to both electrophilic and nucleophilic attack.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In the case of the pyrazole nucleus, the presence of the two nitrogen atoms deactivates the ring towards electrophiles compared to benzene. The combined electron-withdrawing nature of the nitrogen atoms reduces the electron density at the carbon atoms, particularly at positions 3 and 5. Consequently, electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon atom in the ring. pharmaguideline.com The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For 1,5-disubstituted pyrazoles like 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole, the C4 position is the primary site for electrophilic attack.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazoles
| Position | Relative Reactivity towards Electrophiles | Influencing Factors |
|---|---|---|
| C3 | Deactivated | Proximity to two nitrogen atoms |
| C4 | Activated | Highest electron density among the carbon atoms |
| C5 | Deactivated | Proximity to two nitrogen atoms |
This table is generated based on established principles of pyrazole chemistry.
Direct nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of a good leaving group, such as a halogen, can facilitate such reactions, typically under forcing conditions or through an SNAr (nucleophilic aromatic substitution) mechanism if the ring is sufficiently activated by electron-withdrawing groups. In the context of this compound, nucleophilic attack could potentially occur at the C3 position, displacing the bromide ion. However, such reactions are not common without further activation of the pyrazole ring. A more common pathway for the introduction of nucleophiles is through palladium-catalyzed cross-coupling reactions, which are discussed in a later section.
While direct nucleophilic substitution on the pyrazole ring is challenging, azoles, including pyrazoles, can act as nucleophiles in substitution reactions with other molecules. For instance, pyrazoles can be employed as pronucleophiles in reactions with bromocyclopropanes to form N-cyclopropyl heterocycles. nih.govresearchgate.net
Transformations Involving the Bromine Atom
The bromine atom at the C3 position is a key functional handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and lithiation.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent electrophilic partner in these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org 3-Bromopyrazoles are known to participate in Suzuki-Miyaura coupling reactions to form 3-arylpyrazoles. nih.gov The reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions. libretexts.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of 3-alkynylpyrazoles from 3-bromopyrazoles. scirp.orgresearchgate.net The reaction is typically carried out in the presence of a base, such as an amine. organic-chemistry.org
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the formation of C(sp3)-C(sp2) and C(sp2)-C(sp2) bonds and is known for its high functional group tolerance. organic-chemistry.org 3-Bromopyrazoles can be coupled with various organozinc reagents to introduce a wide range of substituents at the C3 position.
Table 2: Overview of Cross-Coupling Reactions of 3-Bromopyrazoles
| Reaction | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | 3-Aryl/vinyl-pyrazole |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-pyrazole |
| Negishi | Organozinc reagent | Pd or Ni catalyst | 3-Alkyl/aryl/vinyl-pyrazole |
This table summarizes common cross-coupling reactions applicable to 3-bromopyrazole derivatives.
Halogen-metal exchange is a common method for the preparation of organolithium reagents. The bromine atom of this compound can be exchanged with lithium by treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 3-lithiopyrazole is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C3 position.
For instance, quenching the lithiated intermediate with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. Reaction with carbon dioxide would produce a carboxylic acid, and reaction with an alkyl halide would introduce an alkyl group. The lithiation of 4-bromo-1-phenylsulphonylpyrazole has been shown to occur regioselectively at the 5-position, but lithiation of 3-bromopyridines, a related heteroaromatic system, readily occurs at the 3-position. rsc.orgresearchgate.netrsc.org
Table 3: Examples of Electrophiles for Quenching Lithiated Pyrazoles
| Electrophile | Functional Group Introduced |
|---|---|
| Aldehydes/Ketones | Secondary/Tertiary Alcohol |
| Carbon Dioxide | Carboxylic Acid |
| Alkyl Halides | Alkyl Group |
| N,N-Dimethylformamide (DMF) | Aldehyde |
| Isocyanates | Amide |
This table provides examples of common electrophiles used to trap organolithium intermediates.
Reactions at the Methyl Group (e.g., Oxidation, Side-Chain Halogenation)
The methyl group at the C5 position of the pyrazole ring is also amenable to chemical modification, primarily through oxidation and halogenation reactions.
Oxidation: The methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) can oxidize methyl groups on aromatic rings to carboxylic acids. aun.edu.eg Milder oxidizing agents can be used to achieve partial oxidation to the aldehyde or alcohol. The oxidation of the pyrazole ring itself is also possible, but the side chain is often more susceptible to oxidation. pharmaguideline.com
Side-Chain Halogenation: Free radical halogenation can be used to introduce halogen atoms onto the methyl group. This reaction is typically initiated by UV light or a radical initiator and proceeds via a free radical chain mechanism. The benzylic-like position of the methyl group on the pyrazole ring makes it particularly susceptible to radical formation and subsequent halogenation. youtube.com Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for allylic and benzylic halogenations. researchgate.net
Table 4: Potential Transformations of the C5-Methyl Group
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| Oxidation | KMnO4, K2Cr2O7 | Carboxylic acid |
| Oxidation | SeO2, MnO2 | Aldehyde |
| Side-Chain Halogenation | NBS, NCS, UV light or radical initiator | Halomethyl, dihalomethyl, trihalomethyl pyrazole |
This table outlines potential chemical modifications of the methyl group on the pyrazole ring.
Transformations of the Cyclopentyl Moiety
Functional Group Interconversions on the Pyrazole Ring
The pyrazole ring of this compound is adorned with a bromo and a methyl group, both of which are amenable to a variety of functional group interconversions. These transformations are crucial for the structural diversification of this pyrazole core.
The bromine atom at the 3-position is a versatile handle for introducing new functionalities, primarily through transition-metal-catalyzed cross-coupling reactions. The methyl group at the 5-position, while generally less reactive, can also undergo certain transformations such as oxidation or halogenation under specific conditions.
The bromo substituent at the C3 position of the pyrazole ring is a key site for synthetic elaboration. Its replacement with various organic fragments can be achieved through well-established cross-coupling methodologies, significantly expanding the chemical space accessible from this starting material.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position. The general reaction involves the coupling of the bromopyrazole with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. nih.govnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyrazoles
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 1-Cyclopentyl-5-methyl-3-phenyl-1H-pyrazole |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 1-Cyclopentyl-3-(4-methoxyphenyl)-5-methyl-1H-pyrazole |
| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 1-Cyclopentyl-5-methyl-3-(thiophen-2-yl)-1H-pyrazole |
Note: The specific conditions and yields for these reactions with this compound would require experimental validation as direct literature precedence is not available.
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position of the pyrazole ring, replacing the bromine atom. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. researchgate.net
Table 2: Potential Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(1-Cyclopentyl-5-methyl-1H-pyrazol-3-yl)morpholine |
| 2 | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | N-(1-Cyclopentyl-5-methyl-1H-pyrazol-3-yl)aniline |
| 3 | Cyclohexylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | N-Cyclohexyl-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine |
Note: The feasibility and specific conditions for these reactions on this compound would need to be determined experimentally.
The methyl group at the C5 position of the pyrazole ring is generally more robust than the bromo substituent. However, it can undergo transformations under more forcing conditions, providing another handle for molecular modification.
The oxidation of the methyl group can lead to the formation of a formyl, carboxyl, or hydroxymethyl group, depending on the oxidant and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) can be employed. These transformations introduce valuable functional groups that can be further elaborated.
Table 3: Potential Oxidation Reactions of the 5-Methyl Group
| Entry | Reagent | Product |
| 1 | KMnO₄, heat | 1-Cyclopentyl-3-bromo-1H-pyrazole-5-carboxylic acid |
| 2 | SeO₂ | 1-Cyclopentyl-3-bromo-1H-pyrazole-5-carbaldehyde |
| 3 | Ceric ammonium (B1175870) nitrate | 1-Cyclopentyl-3-bromo-5-(hydroxymethyl)-1H-pyrazole |
Note: These are potential transformations based on general reactivity patterns of methyl-substituted heterocycles and would require experimental verification for the specific substrate.
The methyl group can also be halogenated, typically under free-radical conditions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can introduce a bromine atom to the methyl group, forming a bromomethyl derivative. This product is a versatile intermediate for further nucleophilic substitutions. researchgate.net
Table 4: Potential Halogenation of the 5-Methyl Group
| Entry | Reagent | Initiator | Product |
| 1 | N-Bromosuccinimide (NBS) | Benzoyl peroxide | 3-Bromo-5-(bromomethyl)-1-cyclopentyl-1H-pyrazole |
| 2 | N-Chlorosuccinimide (NCS) | AIBN | 3-Bromo-5-(chloromethyl)-1-cyclopentyl-1H-pyrazole |
Note: The regioselectivity and efficiency of these reactions would be subject to experimental investigation.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the coupling constants (J) would reveal information about adjacent protons.
Cyclopentyl Protons: The protons on the cyclopentyl ring would likely appear as a series of multiplets in the aliphatic region of the spectrum. The methine proton attached to the nitrogen (N-CH) would be expected at a downfield-shifted position compared to the other methylene (B1212753) (-CH₂) protons of the ring due to the deshielding effect of the adjacent nitrogen atom.
Methyl Protons: The protons of the methyl group (-CH₃) attached to the pyrazole (B372694) ring would likely appear as a sharp singlet, as there are no adjacent protons to couple with.
Pyrazole Ring Proton: The single proton on the pyrazole ring (at the C4 position) would appear as a singlet, characteristic of an isolated proton on an aromatic-like heterocyclic ring.
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole-H4 | Data not available | s | Not applicable |
| Cyclopentyl-H1 | Data not available | m | Data not available |
| Cyclopentyl-H2, H5 | Data not available | m | Data not available |
| Cyclopentyl-H3, H4 | Data not available | m | Data not available |
| Methyl-H | Data not available | s | Not applicable |
The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments.
Pyrazole Ring Carbons: Three distinct signals would be expected for the pyrazole ring carbons. The carbon atom bonded to bromine (C-Br) would be significantly influenced by the halogen's electronegativity. The carbon bearing the methyl group and the carbon at position 4 would also have characteristic chemical shifts.
Cyclopentyl Carbons: Due to symmetry, the cyclopentyl ring might show three distinct signals: one for the carbon attached to the nitrogen (N-C) and two for the remaining pairs of methylene carbons.
Methyl Carbon: A single signal in the upfield region would correspond to the methyl group's carbon.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrazole-C3 (C-Br) | Data not available |
| Pyrazole-C4 | Data not available |
| Pyrazole-C5 (C-CH₃) | Data not available |
| Cyclopentyl-C1 | Data not available |
| Cyclopentyl-C2, C5 | Data not available |
| Cyclopentyl-C3, C4 | Data not available |
| Methyl-C | Data not available |
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish the correlations between protons that are coupled to each other, primarily helping to trace the connectivity within the cyclopentyl ring.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal the correlations between protons and their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the cyclopentyl ring, the methyl group, and the pyrazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The IR spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
C-H Stretching: Bands corresponding to the sp³ C-H stretching of the cyclopentyl and methyl groups would be expected around 2850-3000 cm⁻¹. A band for the sp² C-H stretching of the pyrazole ring proton might also be observed.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring would likely appear in the 1400-1600 cm⁻¹ region.
C-Br Stretching: A characteristic absorption band for the C-Br bond would be expected in the fingerprint region, typically below 800 cm⁻¹.
A hypothetical data table for the IR spectrum is shown below.
| Functional Group | Wavenumber (cm⁻¹) |
| C-H Stretch (sp³) | Data not available |
| C=N/C=C Stretch (pyrazole) | Data not available |
| C-H Bend | Data not available |
| C-Br Stretch | Data not available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique would confirm the molecular formula of C₉H₁₃BrN₂ by comparing the experimentally measured exact mass with the theoretically calculated mass.
No publicly available X-ray crystallographic data was found for the solid-state structure of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole. Scientific databases and literature searches did not yield any studies reporting the crystal structure determination for this specific compound. Therefore, a detailed analysis of its crystal system, space group, and precise molecular geometry in the solid state cannot be provided at this time.
Computational and Theoretical Studies of 3 Bromo 1 Cyclopentyl 5 Methyl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules.
Electronic Structure and Molecular Orbitals
A DFT study of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole would typically involve the calculation of its electronic structure. This would include determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map would be generated to visualize the charge distribution across the molecule. This surface would highlight electron-rich regions (typically colored in shades of red) and electron-poor regions (colored in shades of blue). For this compound, one would expect negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the bromine atom, indicating their nucleophilic character. Positive potential would likely be found around the hydrogen atoms.
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis is a standard output of quantum chemical calculations. This analysis predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound.
Reaction Mechanism Studies of Proposed Transformations
Theoretical chemistry can be used to model the mechanisms of chemical reactions. For this compound, computational studies could elucidate the pathways of various potential transformations, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the pyrazole ring. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and selectivity of a proposed reaction.
Prediction of Spectroscopic Parameters
Beyond vibrational frequencies, quantum chemical software can predict other spectroscopic parameters. This includes Nuclear Magnetic Resonance (NMR) chemical shifts for the 1H and 13C nuclei. These predicted NMR spectra can be compared with experimental data to aid in the structural elucidation of the molecule.
Absence of Specific Molecular Dynamics Simulation Data for this compound
Extensive research into scientific databases and computational chemistry literature has revealed a notable absence of specific studies focused on the molecular dynamics simulations of this compound. While computational chemistry is a powerful tool for investigating the structural and functional properties of pyrazole derivatives, specific research on this particular compound's dynamic behavior and interactions through molecular dynamics is not publicly available. eurasianjournals.com
Computational methods, including molecular modeling, quantum mechanical calculations, and molecular dynamics simulations, are instrumental in understanding the molecular behavior of pyrazole derivatives. eurasianjournals.com Molecular modeling techniques like docking studies can predict the binding affinity and modes of these derivatives to biological targets, while quantum mechanical calculations provide insights into their electronic structures. eurasianjournals.comresearchgate.net Molecular dynamics simulations complement these methods by exploring the conformational space and dynamic behavior of molecules over time. eurasianjournals.com
Studies on other pyrazole derivatives have utilized molecular dynamics simulations to investigate their binding modes with specific proteins, such as Hsp90α, and to analyze the stability of ligand-receptor complexes. researchgate.net These simulations can provide valuable information on parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of protein backbones and side chains upon ligand binding. researchgate.net
Despite the broad applicability of these computational techniques to the pyrazole class of compounds, specific research applying molecular dynamics simulations to this compound has not been identified. Such a study would be beneficial for elucidating its potential interactions with biological targets and understanding its dynamic properties at an atomic level. The development of accurate force fields and the integration of multi-scale modeling approaches are ongoing efforts that will continue to enhance the predictive power of molecular dynamics simulations for novel compounds like this compound in the future. eurasianjournals.com
Synthesis and Exploration of Derivatives and Analogues of 3 Bromo 1 Cyclopentyl 5 Methyl 1h Pyrazole
Modification at the Bromine Position
The bromine atom at the C-3 position of the pyrazole (B372694) ring is a versatile handle for introducing a wide array of functional groups. This transformation is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Introduction of Aryl and Alkyl Groups: Palladium-catalyzed cross-coupling reactions are particularly effective for these modifications. rsc.org The Suzuki-Miyaura coupling, for instance, utilizes boronic acids or esters in the presence of a palladium catalyst and a base to introduce various aryl and heteroaryl substituents. acs.orgnih.gov Similarly, Stille coupling employs organotin reagents, while Heck coupling introduces alkenyl groups, and Sonogashira coupling allows for the attachment of alkynyl moieties. These reactions provide access to a diverse range of 3-substituted pyrazoles. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to optimize yield and selectivity for specific substrates. rsc.org
Introduction of Different Halogens: While direct replacement of the bromine with other halogens is less common, it can be achieved through halogen-exchange reactions or by starting from different halogenated pyrazole precursors. researchgate.net For example, iodo and chloro pyrazoles are also valuable intermediates for cross-coupling reactions and other synthetic transformations. mdpi.comrsc.org
Variation of the N-Substituent
Synthesis of N-Alkyl, N-Aryl, and N-Heteroaryl Pyrazoles: The N-alkylation of pyrazoles is typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. publish.csiro.auresearchgate.net For unsymmetrical pyrazoles, this can sometimes lead to a mixture of regioisomers. publish.csiro.aumdpi.com More advanced methods, such as using trichloroacetimidate (B1259523) electrophiles under acidic conditions, have been developed to provide better control and milder reaction conditions. mdpi.comsemanticscholar.org
N-arylation can be accomplished through methods like the Ullmann condensation or, more modernly, through palladium or copper-catalyzed cross-coupling reactions with aryl halides. publish.csiro.au One-pot methods have also been developed for the efficient synthesis of N-arylpyrazoles from aryl halides and 1,3-dicarbonyl compounds. organic-chemistry.orgresearchgate.net These methods allow for the introduction of a wide range of substituted phenyl and other aromatic groups, enabling a broad investigation of electronic effects on the pyrazole system.
Derivatization at the C-5 Methyl Group
The methyl group at the C-5 position, while often considered less reactive than other sites, can also be functionalized to introduce further diversity.
Oxidation and Halogenation: The methyl group can be oxidized under controlled conditions to afford an aldehyde (a pyrazole-5-carbaldehyde) or a carboxylic acid. These functional groups are valuable intermediates for further transformations, such as condensation reactions or amide bond formation. nih.gov For instance, pyrazole-4-carbaldehydes, synthesized via the Vilsmeier-Haack reaction, are useful precursors for building more complex molecules. nih.gov Halogenation of the methyl group, typically using reagents like N-bromosuccinimide (NBS), can introduce a handle for subsequent nucleophilic substitution reactions. nih.gov
Formation of Fused Pyrazole Systems Incorporating the Core Structure
The 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole scaffold can be elaborated into more complex, fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: This fused system is a well-known purine (B94841) isostere and is found in many biologically active compounds. rsc.org A common synthetic route involves the cyclization of a 5-aminopyrazole derivative with a one-carbon synthon, such as formamide (B127407) or formic acid. nih.govnih.govnih.gov By first converting the 3-bromo substituent of the parent molecule to an amino group, and then performing a cyclization reaction, one could construct a pyrazolo[3,4-d]pyrimidine core.
Pyrazolo[4,3-c]pyridines and Pyrazolo[3,4-b]pyridines: The synthesis of these fused systems often starts from functionalized pyrazoles. researchgate.net For example, a pyrazolo[3,4-b]pyridine can be constructed by reacting a 5-aminopyrazole with a 1,3-dielectrophile, such as an α,β-unsaturated carbonyl compound. mdpi.com The specific substitution pattern on the pyrazole precursor directs the regiochemistry of the cyclization, leading to the desired fused pyridine (B92270) ring. nih.gov
Structure-Property Relationships in Pyrazole Derivatives
The systematic modification of the pyrazole core, as described in the preceding sections, is crucial for understanding structure-activity relationships (SAR) and structure-property relationships (SPR). researchgate.net These studies correlate specific structural changes with alterations in biological activity or physicochemical properties. nih.govnih.govresearchgate.net
The nature of the substituent at each position of the pyrazole ring can significantly impact its properties:
C-3 Position: Substituents here can influence the molecule's interaction with biological targets. For example, in a series of meprin inhibitors, modifying the aryl group at the 3-position directly modulated inhibitory activity. nih.gov
C-5 Position: Even a simple methyl group at this position can play a role in target binding and affinity. researchgate.net
The following interactive table summarizes general trends observed in the structure-property relationships of pyrazole derivatives based on findings from various studies.
| Position of Modification | Type of Substituent | Observed Impact on Properties |
| C-3 | Aryl groups | Modulates binding affinity to biological targets; electronic properties of the aryl ring (electron-donating vs. withdrawing) can tune activity. researchgate.netnih.gov |
| C-3 | Alkyl groups | Can alter steric interactions within a binding pocket, often leading to changes in potency and selectivity. nih.gov |
| N-1 | Cycloalkyl groups | Influences lipophilicity and can provide a favorable conformation for binding. |
| N-1 | Aryl/Heteroaryl groups | Can introduce additional binding interactions (e.g., pi-stacking) and significantly alter the electronic nature of the pyrazole ring. frontiersin.org |
| C-5 | Methyl group | Can contribute to hydrophobic interactions and improve binding affinity compared to an unsubstituted pyrazole. researchgate.net |
| C-5 | Functionalized Methyl (e.g., -CHO, -COOH) | Introduces reactive handles for further synthesis and can act as hydrogen bond donors/acceptors, potentially increasing target affinity. |
These relationships are critical for the rational design of new pyrazole derivatives with optimized properties for specific applications, ranging from medicinal chemistry to materials science. nih.govmdpi.com
Advanced Research Applications of 3 Bromo 1 Cyclopentyl 5 Methyl 1h Pyrazole and Its Analogues
Utility as a Versatile Synthetic Building Block
The pyrazole (B372694) scaffold is a privileged structure in medicinal and materials chemistry, and compounds like 3-bromo-1-cyclopentyl-5-methyl-1H-pyrazole are instrumental in the construction of more elaborate molecular architectures. mdpi.com
The presence of the bromine atom on the pyrazole ring is a key feature that allows for its use as a precursor in a variety of coupling reactions. For instance, 3-halopyrazoles are important starting materials for creating highly substituted pyrazole scaffolds, which can be challenging to synthesize through other methods. thieme-connect.com The bromine can be readily displaced or involved in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals.
Furthermore, the synthesis of various substituted pyrazoles has been a subject of extensive research. For example, a unified three-step strategy has been developed to prepare substituted 3-bromo- (B131339) and 3-chloropyrazoles with good to excellent yields and precise regiochemical control. thieme-connect.com This involves the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation. Such synthetic strategies underscore the accessibility and versatility of halogenated pyrazoles as building blocks.
This compound and its analogues serve as key intermediates in the development of fused heterocyclic scaffolds. The pyrazole ring can be annulated with other rings to create bicyclic and polycyclic systems with diverse biological and photophysical properties. For example, pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles, are often synthesized from 3-aminopyrazole (B16455) precursors, which can be derived from their bromo-counterparts. mdpi.com
The development of scalable routes to N-methyl-3-bromo-5-methyl pyrazole highlights the industrial importance of such intermediates. acs.org One approach involves a condensation, bromination, and oxidation sequence from methyl crotonate and methyl hydrazine (B178648), offering an efficient and high-yielding process. acs.org This availability of key intermediates facilitates the exploration of novel heterocyclic scaffolds for various applications.
Ligand Design in Organometallic Chemistry and Catalysis Research
The nitrogen atoms of the pyrazole ring in this compound and its analogues make them excellent ligands for a wide range of metal ions. The resulting organometallic complexes have shown significant potential in catalysis.
Pyrazole-based ligands are known to form stable complexes with various transition metals, and the electronic and steric properties of the pyrazole ring can be fine-tuned by substituents. The cyclopentyl and methyl groups on the target compound, for instance, can influence the coordination geometry and reactivity of the metal center.
Exploration in Materials Science Research
The unique electronic structure of the pyrazole ring has led to the exploration of its derivatives in materials science, particularly in the development of fluorescent materials and chemical sensors. mdpi.com
While pyrazole itself is not fluorescent, appropriate substitution on the pyrazole ring can lead to compounds with significant fluorescence quantum yields, solvatochromism, and large Stokes shifts. rsc.org These properties make pyrazole derivatives attractive candidates for the development of novel fluorophores.
Recent studies have highlighted the fluorescent properties of various pyrazole derivatives. For example, pyrazole oxadiazole derivatives have been synthesized that exhibit fluorescence emission in the range of 410-450 nm with quantum yields up to 0.69. scientific.netresearchgate.net Fused pyrazole systems, such as pyrazolo[3,4-b]quinolines, have also been investigated for their electroluminescent properties and have shown bright bluish-green light emission. researchgate.net
The photophysical properties of some fluorescent pyrazole derivatives are summarized in the table below:
| Compound Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |
| Pyrazole Oxadiazole Derivatives | - | 410-450 | up to 0.69 | scientific.netresearchgate.net |
| Pyrazolopyridine–coumarin hybrid | 330 | 465 | 0.65 | nih.gov |
| Fused Pyrazole (for F- sensing) | 325, 372 | 476 | 0.38 | nih.gov |
| Fused Pyrazole-Fluoride Complex | ~430 | 492 | 0.64 | nih.gov |
| Celecoxib-based NIR probe | 648 | 673 | - | nih.gov |
| Data presented is for representative examples from the literature and may not be exhaustive. |
The ability of the pyrazole nitrogen atoms to coordinate with metal ions has been exploited in the development of chemosensors. nih.gov These sensors can detect the presence of specific ions through changes in their optical properties, such as color or fluorescence.
A variety of pyrazole-based chemosensors have been developed for the detection of different metal ions. For instance, a pyridine (B92270)–pyrazole-based dye has been designed as a dual colorimetric and fluorescent chemodosimeter for Fe³⁺ ions, with a very low limit of detection (LOD) of 57 nM. nih.gov Another pyrazole derivative functionalized on Fe₃O₄@SiO₂ nanoparticles has been developed as a fluorescent probe for Hg²⁺ with an LOD of 7.6 nM. nih.gov Furthermore, pyrazole-based probes have shown high selectivity and sensitivity for Al³⁺. rsc.org
The performance of some pyrazole-based ion sensors is detailed in the table below:
| Sensor Type | Target Ion | Detection Method | Limit of Detection (LOD) | Reference |
| Pyridine–pyrazole dye | Fe³⁺ | Colorimetric & Fluorescent | 57 nM | nih.gov |
| Pyrazole-functionalized Fe₃O₄@SiO₂ | Hg²⁺ | Fluorescent | 7.6 nM | nih.gov |
| Acylhydrazone with pyridine–pyrazole | Al³⁺ | Fluorescent | - | rsc.org |
| Pyrazole with oxazole (B20620) derivative | Cu²⁺ | "Turn-off" Fluorescence | - | nih.gov |
| Performance characteristics are based on specific examples and may vary depending on the sensor design and experimental conditions. |
Investigative Chemical Probes for Biological Target Identification Research
While specific studies employing this compound as a chemical probe for target identification are not extensively documented in publicly available literature, its structural features make it an excellent candidate for the design of such tools. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a biological system. nih.govenamine.net The design of these probes often requires a scaffold that can be systematically modified to include reactive or reporter functionalities without losing affinity for the target.
The pyrazole core is a versatile foundation for such probes due to its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding and hydrophobic interactions. frontiersin.orgnih.gov The substituents on the this compound scaffold offer distinct advantages for creating investigative probes:
The Bromo Group : The bromine atom at the C-3 position is a particularly useful chemical handle. It can serve as a site for introducing other functional groups through well-established cross-coupling reactions. This allows for the attachment of reporter tags (like fluorophores or biotin) for visualizing or isolating the target protein, or photo-reactive groups (like diazirines or benzophenones) for photoaffinity labeling (PAL). nih.govenamine.netspringernature.com PAL is a powerful technique where the probe is covalently cross-linked to its target upon photo-irradiation, enabling unambiguous identification of the binding partner from a complex cellular mixture. nih.govspringernature.com
The Cyclopentyl and Methyl Groups : The N-1 cyclopentyl and C-5 methyl groups are crucial for modulating the compound's selectivity, potency, and physicochemical properties, such as solubility and cell permeability. In probe design, these groups can be modified to fine-tune the affinity for the intended biological target while minimizing off-target effects, a critical requirement for a high-quality chemical probe. nih.gov Studies on substituted pyrazoles have shown that such modifications significantly impact binding affinity and selectivity for various targets, including enzymes like CYP2E1. nih.gov
By leveraging these features, researchers can develop libraries of probes based on the this compound scaffold to interrogate biological pathways and identify novel drug targets for therapeutic intervention. For example, pyrazole-based inhibitors have been developed as probes to explore the function of cyclin-dependent kinase 8 (CDK8) in inflammatory pathways related to idiopathic pulmonary fibrosis. nih.gov
Scaffold for the Design of Novel Chemical Entities for Pre-clinical Research
The utility of the pyrazole scaffold is most prominently demonstrated in its widespread use for the design and synthesis of novel chemical entities for pre-clinical evaluation across numerous disease areas. researchgate.netorientjchem.org The pyrazole ring is a key component in several FDA-approved drugs, highlighting its clinical relevance. mdpi.comnih.gov Analogues of this compound serve as foundational structures for generating libraries of compounds with diverse pharmacological activities. researchgate.net
Protein Kinase Inhibition:
A primary area of application for pyrazole-based scaffolds is in the development of protein kinase inhibitors, particularly for oncology. mdpi.comnih.govnih.gov Protein kinases are a major class of drug targets, and their deregulation is implicated in many cancers. mdpi.com The pyrazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, acting as a hinge-binder. acs.org Numerous pyrazole derivatives have been investigated as inhibitors of various kinases.
For instance, pyrazole-based compounds have been designed as potent inhibitors of:
Aurora Kinases: These are critical for cell cycle regulation, and inhibitors like Tozasertib, which features a pyrazole core, have been evaluated in clinical trials. mdpi.com
Cyclin-Dependent Kinases (CDKs): Novel pyrazole derivatives have been synthesized and shown to inhibit CDK2, inducing apoptosis in cancer cells and positioning them as candidates for further development. rsc.org
Janus Kinases (JAKs): The approved drug Ruxolitinib, a JAK1/JAK2 inhibitor, contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com
c-Met: A pyrazolone (B3327878) derivative, AMG 458, was identified as a potent and selective c-Met inhibitor for cancer therapy. acs.org
The 1,3,5-substitution pattern of this compound is highly relevant to this field. Structure-activity relationship (SAR) studies have shown that modifications at these positions are critical for achieving both high potency and selectivity against specific kinases. nih.govmdpi.com
Other Therapeutic Areas:
Beyond oncology, pyrazole derivatives are explored for a wide range of other therapeutic applications. The scaffold's versatility allows it to be adapted to target different biological systems.
The following table summarizes selected examples of preclinical research involving pyrazole analogues, demonstrating the broad utility of this scaffold.
| Pyrazole Analogue Class | Therapeutic Area | Biological Target/Activity |
| 3,4-Diaryl Pyrazole Derivatives | Oncology | Tubulin Polymerization Inhibition |
| 5-Methyl-1H-pyrazole Derivatives | Oncology (Prostate Cancer) | Androgen Receptor (AR) Antagonism |
| Pyrazole-based Macrocycles | Oncology / Rare Diseases | BMPR2 Kinase Inhibition |
| Pyrazole-benzimidazole Derivatives | Oncology | Aurora A/B Kinase Inhibition |
| Pyrazole Carboxamides | Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition |
| Nitrofuran-containing Pyrazoles | Infectious Disease | Antibacterial and Antifungal Activity |
This table is generated based on data from multiple research articles. frontiersin.orgnih.govacs.orgrsc.orgnih.gov
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes for Substituted Pyrazoles
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comijraset.com While effective, these classical methods can face limitations such as poor regioselectivity and the need for harsh reaction conditions. researchgate.net Future research will prioritize the development of more sustainable, efficient, and versatile synthetic strategies.
Key areas of focus will include:
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mdpi.com Implementing flow chemistry for the synthesis of 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole could lead to higher yields and purity.
Multicomponent Reactions: One-pot, multicomponent reactions that allow for the construction of complex molecules from simple starting materials in a single step are highly desirable for their efficiency and atom economy. ias.ac.inorganic-chemistry.org Designing a multicomponent reaction to assemble the this compound core would represent a significant advancement.
Catalysis: The use of novel catalysts, including heterogeneous catalysts and nanocatalysts, can improve reaction rates, selectivity, and environmental friendliness. ias.ac.inmdpi.com Research into new catalytic systems for pyrazole synthesis is an ongoing endeavor. For instance, a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones has been shown to produce polysubstituted pyrazoles. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Substituted Pyrazoles
| Methodology | Advantages | Potential Challenges | Applicability to this compound |
|---|---|---|---|
| Classical Cyclocondensation | Well-established, readily available starting materials. mdpi.com | Can result in mixtures of regioisomers, may require harsh conditions. mdpi.com | Feasible, but may require optimization for regioselectivity. |
| 1,3-Dipolar Cycloaddition | High regioselectivity, mild reaction conditions. mdpi.comnih.gov | In-situ generation of reactive dipoles can be complex. mdpi.com | A promising route for controlled synthesis. |
| Flow Chemistry | Enhanced safety, scalability, and process control. mdpi.com | High initial equipment investment. mdpi.com | Ideal for large-scale, efficient production. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. ias.ac.in | Requires careful optimization of reaction conditions. | Could provide a highly efficient, convergent synthesis. |
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. rsc.org For pyrazole synthesis, this includes elucidating the pathways of cyclization, substitution, and functionalization reactions. Mechanistic studies on the formation of pyrazoles via metal-mediated N-N bond coupling, for example, have provided valuable insights into these complex transformations. nih.govumn.edu
Future mechanistic investigations relevant to this compound could involve:
Kinetic Studies: Analyzing reaction rates under various conditions to determine the rate-limiting steps and the influence of catalysts and substituents.
Spectroscopic Analysis: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR) to identify and characterize reaction intermediates.
Computational Modeling: Employing theoretical calculations to map out reaction energy profiles and visualize transition states. eurasianjournals.com
These studies will provide a deeper understanding of how factors like the cyclopentyl and methyl substituents on the pyrazole ring influence reactivity and selectivity, paving the way for more rational and predictable synthetic designs.
Computational Design and Validation of Advanced Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be used to predict the biological activity and physical properties of novel compounds, thereby guiding synthetic efforts. nih.govnih.gov
For this compound, computational approaches can be used to:
Design Novel Analogs: Virtually modify the structure of the parent compound and predict the impact of these changes on its properties. For instance, replacing the bromine atom with other functional groups could lead to derivatives with enhanced biological activity. nih.gov
Predict Biological Targets: Use docking studies to identify potential protein targets for the compound and its derivatives, suggesting possible therapeutic applications. nih.govrsc.org
Elucidate Structure-Activity Relationships: Develop 3D-QSAR models to understand how the three-dimensional structure of pyrazole derivatives relates to their biological activity. nih.gov
Table 2: Computational Tools in Pyrazole Derivative Design
| Computational Tool | Application | Relevance to this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. nih.gov | Identification of potential biological targets and optimization of binding affinity. |
| QSAR | Relates chemical structure to biological activity. nih.gov | Guiding the design of derivatives with improved potency. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. eurasianjournals.com | Assessing the stability of the compound-target complex. |
| DFT Calculations | Investigates the electronic structure and properties of molecules. eurasianjournals.com | Understanding reactivity and spectroscopic properties. |
Exploration of New Research Applications in Emerging Chemical and Biological Fields
While pyrazoles are well-established in medicine and agriculture, their unique properties make them attractive candidates for a variety of emerging applications. mdpi.com The specific substitution pattern of this compound offers opportunities for exploration in new scientific areas.
Potential future applications include:
Materials Science: Pyrazole derivatives can be used to create novel luminescent materials, conducting polymers, and organic light-emitting diodes (OLEDs). mdpi.com
Chemical Sensing: The pyrazole scaffold can be incorporated into fluorescent probes for the detection of specific ions or molecules. mdpi.com
Targeted Therapies: The development of pyrazole-based PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates could lead to more selective and effective cancer treatments. nih.gov
Collaborative Research Endeavors in Pyrazole Chemistry
The multifaceted nature of pyrazole research, spanning from fundamental synthesis to applied pharmacology and materials science, necessitates a collaborative approach. Interdisciplinary collaborations between synthetic chemists, computational chemists, biologists, and materials scientists are crucial for accelerating progress in the field. mdpi.com
Future progress in the study of this compound and its derivatives will be greatly enhanced by:
Public-Private Partnerships: Collaborations between academic institutions and pharmaceutical or agrochemical companies can bridge the gap between basic research and commercial application.
International Consortia: The formation of international research networks can facilitate the sharing of knowledge, resources, and expertise.
Open Science Initiatives: Sharing data and research findings openly can foster a more collaborative and innovative research environment.
By embracing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of pyrazole compounds, leading to significant advancements across a range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, cyclopentyl-substituted pyrazole intermediates can be synthesized using PdCl₂(dppf) as a catalyst with K₂CO₃ in 1,2-dimethoxyethane at 80°C, achieving high yields . Bromination of the pyrazole core can be optimized using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 3-position .
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the cyclopentyl group (δ ~1.5–2.5 ppm for CH₂, δ ~2.8–3.2 ppm for CH adjacent to N) and the bromine-substituted pyrazole carbon (δ ~105–110 ppm) .
- HPLC : Purity (>98%) is confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 257.03 (calculated) .
Q. What purification techniques are recommended for this compound?
- Methodological Answer : Column chromatography on silica gel (ethyl acetate/hexane, 1:4) effectively removes unreacted starting materials. Recrystallization from ethyl acetate at controlled cooling rates yields high-purity crystals suitable for X-ray diffraction .
Q. What safety precautions are necessary when handling brominated pyrazoles?
- Methodological Answer : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact with skin, as brominated heterocycles may cause irritation. Store in airtight containers away from light and moisture. Spills should be neutralized with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed?
- Methodological Answer : Regioselectivity at the 3-position is influenced by steric and electronic factors. Computational DFT studies predict electron density distribution, guiding reaction conditions. For example, bromination with NBS in DMF at 0°C favors the 3-position due to the directing effect of the cyclopentyl group .
Q. How can catalytic systems for cross-coupling reactions be optimized?
- Methodological Answer : Catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) with ligands like XPhos improves efficiency. Solvent polarity (e.g., DME vs. THF) and base selection (K₂CO₃ vs. Cs₂CO₃) significantly impact yields. Kinetic studies via in-situ IR monitoring help identify optimal reaction times .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer : Byproducts like N-alkylated isomers arise from competing pathways. Temperature control (<80°C) and stoichiometric adjustments (1.1 eq. brominating agent) suppress side reactions. Post-reaction TLC analysis (hexane:EtOAc 3:1) identifies impurities for targeted purification .
Q. How does molecular conformation influence crystallographic analysis?
- Methodological Answer : X-ray crystallography reveals dihedral angles between the pyrazole ring and substituents (e.g., cyclopentyl: ~3.3°, aryl: ~74.9°), affecting packing and stability. Slow evaporation of ethyl acetate solutions produces crystals with minimal disorder, suitable for refinement (R-factor <0.05) .
Q. What computational tools predict bioactivity or reactivity trends?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models assess interactions with biological targets (e.g., kinase inhibitors). Frontier molecular orbital (FMO) analysis predicts electrophilic/nucleophilic sites for further functionalization .
Notes
- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on reproducibility and safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
